molecular formula C19H19N5O4S2 B6546635 N-(2,5-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 946371-51-3

N-(2,5-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B6546635
CAS No.: 946371-51-3
M. Wt: 445.5 g/mol
InChI Key: RYUOWAWHBSWOAA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors. Its molecular architecture, integrating a 1,3,4-thiadiazole core substituted with a urea linkage and a sulfanylacetamide group, is designed to act as a potent ATP-competitive inhibitor targeting specific protein kinases. Research indicates that this compound class exhibits promising antiproliferative activity against various cancer cell lines by disrupting crucial intracellular signaling pathways that drive cell division and survival. The compound serves as a critical chemical probe for investigating the role of specific kinases in disease pathophysiology, enabling the validation of new therapeutic targets. Its primary research value lies in preclinical studies focused on oncology, where it is used to elucidate mechanisms of oncogenic signaling and to evaluate the efficacy of kinase inhibition as a therapeutic strategy.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-27-13-8-9-15(28-2)14(10-13)21-16(25)11-29-19-24-23-18(30-19)22-17(26)20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUOWAWHBSWOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its broad spectrum of biological activities. The structural formula can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

This indicates the presence of sulfur and nitrogen in its structure, which contribute to its biological efficacy.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold exhibit notable activity against various bacterial strains. In one study, derivatives showed effective inhibition against Salmonella typhi and E. coli, with zones of inhibition ranging from 15–19 mm at a concentration of 500 μg/disk .

CompoundBacterial StrainZone of Inhibition (mm)
18aSalmonella typhi15
18bE. coli19

2. Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. A study reported that certain synthesized compounds demonstrated significant cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

Cell LineCompoundIC50 (µg/mL)
MCF-7N-(4-acetyl-5-(4-hydroxyphenyl)...4.27
A549Various Thiadiazole DerivativesVaries
HCT-116Various Thiadiazole DerivativesVaries

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that thiadiazole derivatives can significantly reduce inflammation markers in animal models .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives for their anticancer activities. Compounds were tested against multiple cell lines with varying degrees of success. The most potent compounds were found to inhibit cell proliferation effectively and induce apoptosis in cancer cells.

Molecular Mechanism

Molecular docking studies suggest that the compound may exert its effects by interacting with specific protein targets involved in cell signaling pathways related to cancer proliferation and inflammation . For example, it was shown to inhibit STAT3 transcriptional activity by interfering with DNA binding.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiadiazole moieties exhibit promising anticancer properties. A study demonstrated that derivatives of thiadiazole can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Case Study : In vitro studies on similar thiadiazole compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial cell membranes and disruption of metabolic functions .

Case Study : A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiadiazole structure enhanced antibacterial activity significantly, suggesting potential for further development into antimicrobial agents .

Drug Design and Development

The unique structural features of N-(2,5-dimethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide make it a candidate for drug design targeting specific pathways involved in cancer and infectious diseases. Computational modeling studies have been employed to predict the binding affinity of this compound with various biological targets.

Case Study : Molecular docking studies revealed that the compound has a high binding affinity for specific receptors involved in cancer progression, suggesting its potential as a lead compound for further optimization in drug discovery .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The target compound and most analogs (e.g., 5e, 8v) share a thiadiazole or oxadiazole core, which is critical for electronic and steric interactions in biological systems .
  • Synthesis : The target’s synthesis likely mirrors methods for 5e and 8v, involving heterocyclization and alkylation steps .

Physicochemical Properties

While the target compound’s exact melting point and solubility are unspecified, analogs in exhibit melting points between 132–170°C, suggesting moderate thermal stability. The 2,5-dimethoxyphenyl group may enhance lipophilicity compared to polar substituents like nitro (8v) or sulfonamido (13) groups, as inferred from LogP trends in (LogP ~3.09 for similar acetamides) .

Functional Group Impact

  • Methoxy vs. Methyl/Nitro : The 2,5-dimethoxyphenyl group in the target may improve metabolic stability compared to methyl or nitro groups (e.g., 8v), which are prone to oxidation .
  • Phenylcarbamoyl vs. Indolylmethyl : The phenylcarbamoyl group’s planar structure (cf. indolylmethyl’s bulk) could facilitate π-π stacking in enzyme pockets, a common feature in COX inhibitors .

Preparation Methods

Cyclodehydration of Aromatic Carboxylic Acids

Phosphorus oxychloride-mediated cyclodehydration of substituted aromatic carboxylic acids (e.g., 2,5-dimethoxybenzoic acid) with thiosemicarbazide yields 5-aryl-1,3,4-thiadiazol-2-amines. For example:

  • Reagents : 2,5-Dimethoxybenzoic acid (1a, 3.00 mmol), thiosemicarbazide (3.00 mmol), POCl₃ (10 mL).

  • Conditions : Stirred at 80–90°C for 1 hour, followed by reflux in water for 4 hours and basification to pH 8.

  • Yield : 70–85% after recrystallization from ethanol.

Alternative Pathway: Hydrazine-Mediated Cyclization

Hydrazine hydrate reacts with 2,5-dimercapto-1,3,4-thiadiazole to form 2,5-dihydrazino-1,3,4-thiadiazole intermediates, though this method is less common for aryl-substituted derivatives.

Introduction of the Phenylcarbamoyl Group

The phenylcarbamoyl moiety is introduced via carbodiimide-mediated coupling:

Activation of Phenylacetic Acid Derivatives

  • Reagents : Phenylacetic acid derivative (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), acetonitrile (20 mL).

  • Procedure : Activation occurs at room temperature for 30 minutes, followed by addition of 5-amino-1,3,4-thiadiazole-2-thiol (1.0 equiv). The reaction proceeds for 24 hours.

  • Workup : Ethyl acetate extraction, washing with NaHCO₃ (5%), H₂SO₄ (diluted), and brine.

  • Yield : 65–78% after column chromatography (EtOAc/petroleum ether).

Formation of the Acetamide Moiety

The acetamide side chain is installed through nucleophilic substitution:

Alkylation of Thiadiazole Thiols

  • Reagents : 2-Chloroacetamide (1.1 equiv), K₂CO₃ (2.0 equiv), DMF (15 mL).

  • Conditions : Stirred at 60°C for 6 hours.

  • Yield : 80–90% after precipitation in ice-water.

Coupling Reactions and Final Assembly

The final step involves coupling the thiadiazole intermediate with the 2,5-dimethoxyphenyl group:

Amide Bond Formation

  • Reagents : N-(2,5-Dimethoxyphenyl)-2-chloroacetamide (1.0 equiv), 5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-thiol (1.0 equiv), DIPEA (2.0 equiv), DMF (10 mL).

  • Conditions : Heated at 80°C for 8 hours.

  • Purification : Recrystallization from methanol yields the final product.

StepReagentsConditionsYield
Thiadiazole corePOCl₃, thiosemicarbazide80–90°C, 1 h70–85%
PhenylcarbamoylEDC/HOBt, acetonitrileRT, 24 h65–78%
Acetamide chainK₂CO₃, DMF60°C, 6 h80–90%
Final couplingDIPEA, DMF80°C, 8 h70–75%

Optimization and Yield Analysis

Solvent and Catalyst Impact

  • EDC/HOBt vs. Acid Chlorides : EDC/HOBt in acetonitrile provides higher regioselectivity (90%) compared to THF-based acid chloride couplings (75–80%).

  • Temperature Effects : Elevated temperatures (>80°C) during final coupling reduce byproduct formation by 15%.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 7.94 (thiadiazole H), δ 3.85 (OCH₃), and δ 2.22 (acetamide CH₃).

  • FT-IR : Peaks at 1686 cm⁻¹ (C=O) and 1552 cm⁻¹ (N-H) confirm amide bonds .

Q & A

Q. Example workflow :

  • Recrystallize in ethanol.
  • Collect diffraction data (Mo-Kα radiation, 293 K).
  • Refine using software like SHELXL to validate torsion angles and packing interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from variations in assay design or compound purity. Methodological steps include:

Replicate synthesis : Ensure identical reaction conditions (e.g., POCl₃ reflux at 90°C for thiadiazole ring formation) .

Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

Standardize bioassays :

  • Enzyme inhibition : Use fixed substrate concentrations (e.g., 10 µM ATP for kinase assays).
  • Cytotoxicity : Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) under controlled O₂/CO₂ conditions .

Statistical analysis : Apply ANOVA to assess inter-study variability .

Advanced: What mechanistic insights can guide the optimization of thiadiazole ring formation?

Answer:
The thiadiazole ring forms via cyclization of thiosemicarbazides. Key mechanistic considerations:

Role of POCl₃ : Acts as both a dehydrating agent and catalyst for intramolecular cyclization.

Kinetic studies : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to identify intermediates.

Computational modeling : Use DFT calculations (B3LYP/6-31G*) to map energy barriers for cyclization steps .

Q. Optimization strategy :

  • Adjust POCl₃ stoichiometry (1–3 equivalents) to balance reaction rate and byproduct formation.
  • Replace benzene with greener solvents (e.g., acetonitrile) while maintaining yield .

Basic: What purification methods are effective post-synthesis?

Answer:

Recrystallization : Use ethanol for polar impurities or DMSO/water for high-melting-point compounds .

Column chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to separate thiadiazole derivatives from unreacted amines.

Washing steps : Cold water removes excess acyl chloride; 5% NaHCO₃ neutralizes acidic byproducts .

Q. Table 1. Recrystallization Solvents and Yields

Solvent SystemYield (%)Purity (%)
Ethanol/water7598
DMSO/water8297
Acetonitrile6895

Advanced: How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Answer:

pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via LC-MS.

Thermal stability : Use DSC/TGA to determine decomposition temperatures (>200°C typical for thiadiazoles).

Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .

Q. Example protocol :

  • Prepare 1 mM solutions in PBS (pH 7.4).
  • Sample aliquots at 0, 6, 12, 24 hours.
  • Analyze by HPLC-PDA to track degradation products.

Advanced: What strategies address low solubility in aqueous media for biological testing?

Answer:

Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.

Prodrug design : Introduce phosphate esters at the methoxy groups to enhance hydrophilicity.

Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release .

Q. Validation :

  • Measure solubility via shake-flask method (UV-Vis at λmax).
  • Assess cytotoxicity of formulations against HEK293 cells to exclude excipient effects.

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